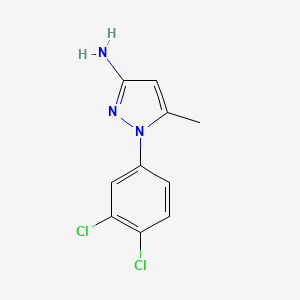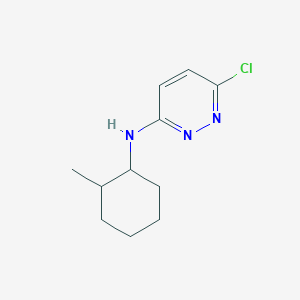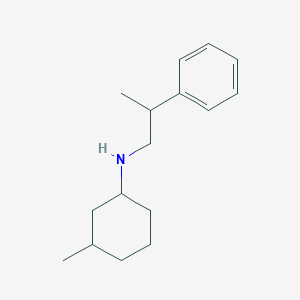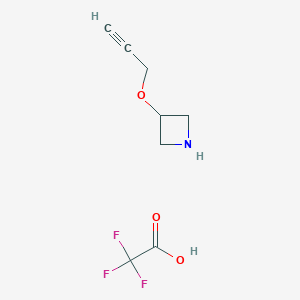
3-(2-Propynyloxy)azetidine trifluoroacetate
Vue d'ensemble
Description
“3-(2-Propynyloxy)azetidine trifluoroacetate” is an organic chemical compound that has attracted the attention of scientists and researchers due to its unique physical and chemical properties. It has a CAS Number of 1864051-83-1 and a molecular weight of 225.17 . The IUPAC name for this compound is 3-(prop-2-yn-1-yloxy)azetidine 2,2,2-trifluoroacetate .
Synthesis Analysis
The synthesis of azetidines, such as “3-(2-Propynyloxy)azetidine trifluoroacetate”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of “3-(2-Propynyloxy)azetidine trifluoroacetate” is C8H10F3NO3 . The InChI code for this compound is 1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2; (H,6,7) .Physical And Chemical Properties Analysis
“3-(2-Propynyloxy)azetidine trifluoroacetate” has a molecular weight of 225.17 . Its molecular formula is C8H10F3NO3 . The compound is an irritant .Applications De Recherche Scientifique
Epigenetic Modulation in Cancer Therapy
Research on azacitidine, a nucleoside analog, has shown significant promise in the treatment of myelodysplastic syndromes (MDS) and is indicative of how chemical compounds can be used to modulate epigenetic mechanisms for therapeutic purposes. Azacitidine's mechanism involves the inhibition of DNA methyltransferases, leading to the reactivation of silenced genes and induction of cell differentiation or apoptosis in malignant cells. This approach has significantly prolonged overall survival in patients with higher-risk MDS, demonstrating the potential of chemical compounds in epigenetic therapy (Santini, 2009).
Antiviral and Antimicrobial Applications
Compounds like aziridine alkaloids, with their natural occurrence in terrestrial and marine species, have shown a wide range of biological activities, including antitumor, antimicrobial, and antibacterial effects. The research underscores the potential of such chemical compounds as drug prototypes or leads for drug discovery, highlighting their importance in developing new therapeutic agents (Ismail, Levitsky, & Dembitsky, 2009).
Antioxidant Activity and Health
Studies on antioxidant capacity assays, such as those involving azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), illustrate how chemical compounds can be utilized to assess the antioxidant capacity of various samples. These assays, based on hydrogen atom transfer and electron transfer reactions, play a crucial role in understanding the antioxidant properties of compounds, which can have significant implications for food science, medicine, and overall health (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Safety And Hazards
Orientations Futures
Azetidines, such as “3-(2-Propynyloxy)azetidine trifluoroacetate”, have been gaining significant attention in the scientific community due to their potential therapeutic and industrial applications. Future research may focus on improving the efficiency of the aza Paternò–Büchi reaction and exploring new reaction protocols .
Propriétés
IUPAC Name |
3-prop-2-ynoxyazetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPFUHOFCRKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propynyloxy)azetidine trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



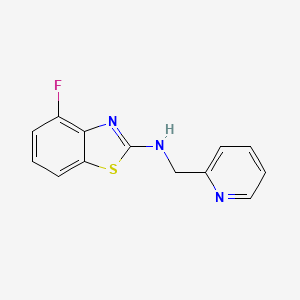
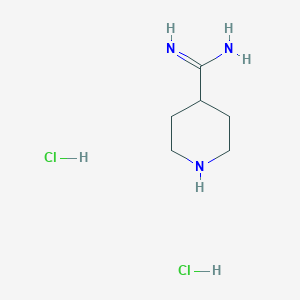
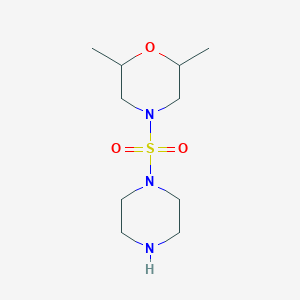
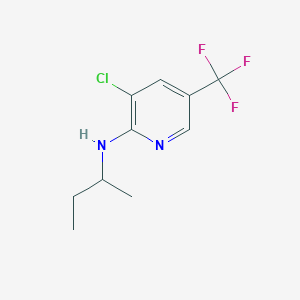
![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)
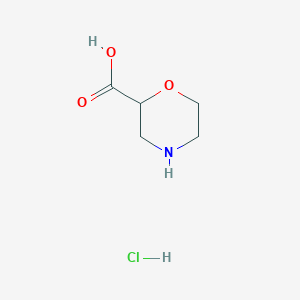
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)
